1-(4-bromophenoxy)-4-tert-butylbenzene
Description
Significance of Diaryl Ethers in Organic Synthesis and Materials Science
Diaryl ethers are not merely structural curiosities; they are pivotal intermediates and target molecules across a spectrum of scientific disciplines. In organic synthesis, the diaryl ether linkage is a key component of many biologically active compounds, including some with antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org Their synthesis, often achieved through methods like the Ullmann condensation, is a fundamental transformation in the synthetic chemist's toolkit. acs.orgnih.govwikipedia.org This reaction, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), has seen significant improvements over the years to proceed under milder conditions. acs.orgorganic-chemistry.org
Beyond their role as synthetic intermediates, diaryl ethers are integral to the field of materials science. researchgate.net They form the backbone of high-performance polymers, such as polyetheretherketone (PEEK) and polyethersulfone (PES), which are prized for their thermal stability and mechanical strength. The inherent stability of the ether linkage and the aromatic rings contributes to the robustness of these materials. jsynthchem.com
Structural Features and Unique Reactivity of Halogenated and Alkylated Aromatic Systems
The chemical behavior of 1-(4-bromophenoxy)-4-tert-butylbenzene is dictated by the interplay of its constituent functional groups: the bromo substituent and the tert-butyl group, attached to separate phenyl rings bridged by an ether linkage.
The bromine atom, a halogen, is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. libretexts.orgunacademy.commasterorganicchemistry.com Its presence on one of the phenyl rings makes this position susceptible to a variety of chemical transformations. For instance, it can readily participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
On the other phenyl ring, the tert-butyl group, a bulky alkyl group, exerts a significant steric and electronic influence. Its size can direct incoming reagents to other positions on the ring and can also impact the conformation of the molecule. Electronically, the tert-butyl group is weakly electron-donating, which can influence the reactivity of the aromatic ring to which it is attached.
Research Context and Scope for this compound
The specific substitution pattern of this compound makes it a valuable and versatile building block in targeted organic synthesis. The presence of the reactive bromine atom on one ring and the sterically demanding, solubilizing tert-butyl group on the other allows for selective chemical modifications.
This compound serves as a precursor for the synthesis of more complex molecules. For example, the bromo group can be converted to an organolithium or a boronic acid derivative, which are highly versatile intermediates in organic synthesis. nbinno.comsigmaaldrich.com These intermediates can then be used to construct intricate molecular architectures, including those found in pharmaceuticals and advanced materials. nbinno.com The tert-butyl group often imparts desirable properties to the final products, such as enhanced solubility in organic solvents and improved stability.
Below are some of the reported physical and spectroscopic properties of the parent compound, 1-bromo-4-tert-butylbenzene (B1210543), which is a key synthetic precursor to the title diaryl ether.
Physical and Chemical Properties of 1-bromo-4-tert-butylbenzene
| Property | Value |
| Molecular Formula | C10H13Br |
| Molecular Weight | 213.11 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid |
| Melting Point | 13-16 °C |
| Boiling Point | 80-81 °C at 2 mmHg |
| Density | 1.229 g/mL at 25 °C |
| Refractive Index | n20/D 1.533 |
This data is compiled from multiple sources. nbinno.comsigmaaldrich.comsigmaaldrich.com
Spectroscopic Data for 1-bromo-4-tert-butylbenzene
| Spectroscopy | Data |
| ¹³C NMR | Available data indicates characteristic peaks for the aromatic and tert-butyl carbons. chemicalbook.com |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) | The IR spectrum would exhibit characteristic bands for C-H and C-Br stretching and aromatic C=C bending. |
Structure
3D Structure
Properties
CAS No. |
68549-76-8 |
|---|---|
Molecular Formula |
C16H17BrO |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
1-bromo-4-(4-tert-butylphenoxy)benzene |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,1-3H3 |
InChI Key |
JKJAXUZDFRSBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Bromophenoxy 4 Tert Butylbenzene
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target molecule is contingent upon the efficient preparation of its key building blocks: an aryl bromide and a substituted phenol (B47542).
Synthesis of 1-Bromo-4-tert-butylbenzene (B1210543) via Electrophilic Bromination
1-Bromo-4-tert-butylbenzene serves as a crucial precursor. Its synthesis commonly involves the electrophilic bromination of tert-butylbenzene (B1681246). This reaction introduces a bromine atom onto the benzene (B151609) ring. The presence of the bulky tert-butyl group predominantly directs the incoming bromine to the para position due to steric hindrance and its ortho, para-directing nature. The reaction is typically catalyzed by iron powder or another suitable Lewis acid. nbinno.com
The non-catalytic bromination of t-butylbenzene in 85% acetic acid at 25°C results in a high yield of the para-substituted product, with 97.3% p-bromo-t-butylbenzene being formed. researchgate.net This high regioselectivity makes the synthesis of the desired precursor efficient.
Table 1: Properties of 1-Bromo-4-tert-butylbenzene
| Property | Value |
|---|---|
| Molecular Formula | C10H13Br |
| Molecular Weight | 213.11 g/mol |
| Melting Point | 13-16°C |
| Boiling Point | 80-81°C at 2 mm Hg |
| Density | 1.229 g/mL at 25°C |
Data sourced from nbinno.com
Preparation of Substituted Phenol Precursors (e.g., 4-tert-butylphenol)
4-tert-butylphenol (B1678320) is the other key precursor required for the synthesis of 1-(4-bromophenoxy)-4-tert-butylbenzene. A common industrial method for its preparation is the acid-catalyzed alkylation of phenol with isobutene. wikipedia.org This reaction, however, can produce 2-tert-butylphenol (B146161) as a significant byproduct. wikipedia.org
Another method involves the alkali fusion of sodium 4-tert-butylbenzene sulfonate. In this process, the sulfonate salt is heated with a mixture of potassium hydroxide (B78521) and a small amount of water. prepchem.com The resulting melt is then carefully heated to 320-330°C, leading to the formation of the potassium salt of 4-tert-butylphenol. prepchem.com After cooling and acidification, the 4-tert-butylphenol can be isolated and purified, often through steam distillation and crystallization from petroleum ether, yielding a crystalline solid. prepchem.com
A one-step process for the synthesis of tertiary butyl phenols from phenol and tert-butanol (B103910) using phosphorus pentoxide as a dehydrating agent has also been developed. google.com This method offers good conversion of phenol and high selectivity for the para-substituted product. google.com
Table 2: Properties of 4-tert-butylphenol
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molar Mass | 150.221 g·mol−1 |
| Appearance | White solid |
| Melting Point | 99.5 °C |
| Boiling Point | 239.8 °C |
Data sourced from wikipedia.org
Formation of the Diarylether Linkage
The critical step in the synthesis of this compound is the formation of the ether bond between the two aromatic rings. This is typically achieved through cross-coupling reactions catalyzed by transition metals.
Transition Metal-Catalyzed Coupling Reactions for C–O Bond Formation
Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-heteroatom bonds, including the C-O bond in diaryl ethers. rsc.org Palladium and copper are the most common metals used for this purpose.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers. organic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols, including phenols. organic-chemistry.orgnih.gov The use of air-stable dialkylphosphinobiphenyl ligands has significantly improved the efficiency and substrate scope of this reaction, enabling the coupling of unactivated aryl halides under relatively mild conditions. organic-chemistry.org
For the synthesis of a tert-butyl-substituted diaryl ether, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand, would be used to couple an aryl bromide with sodium tert-butoxide. organic-chemistry.org These reactions are valued for their generality and effectiveness in forming C-O bonds. organic-chemistry.org
Table 3: Key Features of Buchwald-Hartwig Etherification
| Feature | Description |
|---|---|
| Catalyst | Palladium complex (e.g., Pd(OAc)2) |
| Ligand | Bulky, electron-rich phosphines (e.g., dialkylphosphinobiphenyls) |
| Reactants | Aryl halides (bromides, chlorides) and alkoxides (e.g., sodium tert-butoxide) |
| Conditions | Typically in a solvent like toluene (B28343) at elevated temperatures (e.g., 100°C) |
Data sourced from organic-chemistry.org
The Ullmann condensation is a classical method for the synthesis of diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. rhhz.nettandfonline.com However, modern modifications have led to the development of copper-catalyzed Ullmann-type reactions that proceed under milder conditions with catalytic amounts of copper. rhhz.netacs.org
These improved methods often employ ligands such as salicylaldimines, diols, or 1,3-diphenyl-1,3-propanedione to facilitate the coupling. rhhz.nettandfonline.comacs.org The choice of ligand, base (e.g., K3PO4 or K2CO3), and solvent plays a crucial role in the reaction's success. rhhz.netnih.gov These modified Ullmann reactions have broadened the substrate scope and improved yields, making them a valuable tool for the synthesis of a wide range of diaryl ethers, including those with sterically hindered or functionally diverse substituents. rhhz.netacs.org
Table 4: Comparison of Classical and Modified Ullmann Ether Synthesis
| Feature | Classical Ullmann Synthesis | Modified Ullmann Synthesis |
|---|---|---|
| Copper | Stoichiometric amounts | Catalytic amounts |
| Temperature | High (120-220°C) | Milder (e.g., 80-110°C) |
| Ligands | Typically none | Often required (e.g., amino acids, diimines, diols) |
| Substrate Scope | Limited | Broader, tolerates more functional groups |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a viable pathway for the synthesis of this compound. libretexts.orgnih.gov In this type of reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. libretexts.org For this specific diaryl ether, the most prominent SNAr method is the Ullmann condensation. wikipedia.orgscielo.org.mx This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.org
In a typical Ullmann synthesis of this compound, 4-tert-butylphenol would be reacted with 1,4-dibromobenzene (B42075) in the presence of a copper catalyst and a base. organic-chemistry.org The reaction is generally conducted at high temperatures in a polar aprotic solvent like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org A base, such as cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the phenol to generate the reactive phenoxide. organic-chemistry.org Modern variations of the Ullmann reaction often employ ligands to enhance the catalyst's activity, allowing for milder reaction conditions and improved yields. organic-chemistry.orgacs.orgnih.gov
Table 1: Reaction Conditions for Ullmann-Type Synthesis of Diaryl Ethers
| Parameter | Condition | Reference |
| Reactants | Aryl bromides/iodides and phenols | organic-chemistry.org |
| Catalyst | Copper(I) oxide (Cu₂O) | organic-chemistry.org |
| Base | Cesium carbonate (Cs₂CO₃) | organic-chemistry.org |
| Solvent | Acetonitrile | organic-chemistry.org |
| Additives | Inexpensive ligands (e.g., Chxn-Py-Al) | organic-chemistry.org |
Phase Transfer Catalysis (PTC) for Ether Synthesis
Phase transfer catalysis (PTC) is an effective method for synthesizing diaryl ethers by facilitating reactions between substances in different phases. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from an aqueous or solid phase to an organic phase where it reacts with the aryl halide. crdeepjournal.orgphasetransfercatalysis.com This technique can offer advantages such as the use of inexpensive bases and lower reaction temperatures. crdeepjournal.org
For the synthesis of this compound, this would involve reacting 4-tert-butylphenol with 1,4-dibromobenzene using a base like potassium hydroxide in the presence of a phase-transfer catalyst. bcrec.idresearchgate.net
Kinetic studies of PTC-mediated etherification have shed light on the reaction mechanisms. bcrec.idresearchgate.net Research on the synthesis of 1-butoxy-4-tert-butylbenzene, a structurally related ether, showed that the reaction follows pseudo-first-order kinetics. bcrec.idresearchgate.net The rate of reaction is influenced by the concentrations of the catalyst, substrate, and base. bcrec.idresearchgate.net The choice of the phase-transfer catalyst is crucial, with its lipophilicity affecting its concentration in the organic phase and thus the reaction rate. phasetransfercatalysis.com
Strategic Bromination and Alkylation of Aromatic Systems
An alternative approach to synthesizing this compound involves the stepwise bromination and alkylation of aromatic substrates.
Regioselective Bromination of Substituted Benzenes
Regioselective bromination is a key step in functionalizing aromatic rings. To create a precursor for the target molecule, one could brominate a substituted benzene. For example, the bromination of tert-butylbenzene in the presence of a catalyst like iron yields a mixture of isomers, with the major product being p-bromo-tert-butylbenzene. researchgate.net The reaction of 1,3,5-tri-tert-butylbenzene (B73737) with bromine and iron powder is another example of a controlled bromination. chemspider.com
Friedel-Crafts Alkylation for tert-Butyl Group Incorporation
The Friedel-Crafts alkylation is a classic method for introducing an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk To synthesize this compound, one could theoretically alkylate 4-bromophenoxybenzene with a tert-butylating agent. However, this reaction is prone to carbocation rearrangements and can result in polyalkylation, where more than one alkyl group is added to the ring, making it a less controlled method. masterorganicchemistry.comyoutube.com
Green Chemistry Considerations in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to create more environmentally friendly processes. nih.gov This includes using catalysts that can be recovered and reused, such as magnetically separable nanocatalysts in Ullmann-type reactions. nih.govresearchgate.net
The use of phase transfer catalysis can be considered a greener approach as it can reduce the need for hazardous reagents and solvents. crdeepjournal.orgphasetransfercatalysis.com Furthermore, developing synthetic routes that utilize more benign solvents, such as water, is a key goal. nih.gov Atom economy is another important factor, favoring reactions that incorporate the maximum amount of starting materials into the final product. While Friedel-Crafts alkylation has a high atom economy, its lack of selectivity can lead to waste. masterorganicchemistry.com Convergent synthesis strategies, such as the Ullmann condensation and PTC etherification, are often more efficient and generate less waste than linear approaches. rsc.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | References |
| Ullmann Condensation | Good yields, can tolerate various functional groups. | High temperatures, stoichiometric copper often required in classical methods. | wikipedia.orgscielo.org.mxorganic-chemistry.orgacs.org |
| Phase Transfer Catalysis | Milder conditions, use of inexpensive bases, simpler work-up. | Catalyst can sometimes be difficult to separate from the product. | crdeepjournal.orgphasetransfercatalysis.combcrec.idresearchgate.net |
| Strategic Bromination | Allows for specific placement of the bromo group. | Can produce isomeric mixtures requiring purification. | researchgate.netchemspider.com |
| Friedel-Crafts Alkylation | High atom economy. | Prone to carbocation rearrangements and polyalkylation. | masterorganicchemistry.comchemguide.co.ukyoutube.com |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenoxy 4 Tert Butylbenzene
Reactivity Profile of the Aryl Bromide Moiety
The aryl bromide portion of the molecule is a primary site of reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Lithium-Halogen Exchange Reactions with Organolithium Reagents
Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. In the case of 1-(4-bromophenoxy)-4-tert-butylbenzene, the bromine atom can be readily exchanged with lithium by treatment with organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). nih.govsigmaaldrich.comsigmaaldrich.com
A study on the reaction of 1-bromo-4-tert-butylbenzene (B1210543), a closely related compound, with n-BuLi and t-BuLi at 0°C in various solvents revealed that the choice of reagent and solvent system is critical. nih.gov While the reaction with n-BuLi is slow in pure diethyl ether and does not proceed in pure heptane (B126788), the addition of a small amount of tetrahydrofuran (B95107) (THF) to heptane leads to a nearly quantitative exchange to form (4-tert-butylphenyl)lithium. nih.gov In contrast, using THF as the primary solvent with n-BuLi can result in significant coupling byproducts. nih.gov
The use of t-BuLi for the lithium-bromine exchange on 1-bromo-4-tert-butylbenzene is generally more efficient, providing the corresponding aryllithium in high yields (over 97%) across a range of ether-containing solvent systems. nih.gov The primary side products observed in these reactions are typically small amounts of hydrocarbons derived from a benzyne (B1209423) intermediate. nih.gov This high efficiency and selectivity make t-BuLi a preferred reagent for this transformation. The resulting aryllithium species is a potent nucleophile and can be used in a variety of subsequent reactions, such as quenching with electrophiles to introduce new functional groups.
The general mechanism for lithium-halogen exchange is believed to proceed through an "ate-complex" intermediate. harvard.edu The rate of exchange is typically very fast, often exceeding the rate of other potential side reactions like proton transfer. harvard.edu
| Organolithium Reagent | Solvent System | Outcome | Yield of Aryllithium | Reference |
|---|---|---|---|---|
| n-BuLi | Pure Heptane | No reaction | - | nih.gov |
| n-BuLi | Pure Diethyl Ether | Slow exchange | Low | nih.gov |
| n-BuLi | Heptane with catalytic THF | Quantitative exchange | ~100% | nih.gov |
| n-BuLi | THF | Exchange with significant coupling | Variable | nih.gov |
| t-BuLi | Hydrocarbon with catalytic Ether (e.g., Et₂O, THF) | Virtually exclusive exchange | >97% | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this would involve reacting it with an aryl or vinyl boronic acid to form a biaryl or arylated alkene, respectively. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org For this compound, reacting it with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.gov The reaction of this compound with a terminal alkyne would yield a disubstituted alkyne. Copper-free Sonogashira protocols have also been developed. nih.gov The steric and electronic properties of the substituents on the aryl bromide can influence the reaction's efficiency. epa.gov
| Reaction | Coupling Partner | Typical Product | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or vinylarene | Pd catalyst, base |
| Heck | Alkene (e.g., R-CH=CH₂) | Substituted alkene | Pd catalyst, base |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Disubstituted alkyne | Pd catalyst, Cu(I) co-catalyst, base |
Generation and Reactivity of Aryne Intermediates
While less common than cross-coupling or lithiation, the generation of an aryne (benzyne) intermediate from this compound is a plausible reaction pathway under strong basic conditions. The aryne can be formed via elimination of HBr from the bromo-substituted ring. As noted in studies of related compounds, the reaction of aryl bromides with strong bases like t-BuLi can lead to the formation of benzyne-derived byproducts. nih.gov Once formed, this highly reactive intermediate can undergo various cycloaddition reactions or be trapped by nucleophiles.
Transformations at the Ether Linkage (C–O–C)
Diaryl ethers are generally characterized by their high chemical stability, and the cleavage of the C–O–C bond is typically challenging. wikipedia.org Cleavage of the ether linkage in this compound would require harsh reaction conditions.
Acid-catalyzed cleavage is a common method for breaking ether bonds. masterorganicchemistry.comlibretexts.orgopenstax.org This process involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. wikipedia.org Strong acids like HBr or HI are typically required. libretexts.orgopenstax.org Given the structure of this compound, the cleavage would likely proceed via an SNAr-type mechanism on the electron-deficient bromo-substituted ring or potentially an SN1-type mechanism if the tert-butyl-substituted ring could stabilize a cationic intermediate, although the latter is less likely for an aryl system. The products would be a phenol (B47542) and an aryl halide.
Cleavage under basic conditions is also possible but generally requires very strong bases, such as organolithium compounds, and often proceeds at high temperatures. wikipedia.org
Reactivity of the tert-Butyl Substituent
The tert-butyl group is generally unreactive under many organic reaction conditions. Its primary influence on the reactivity of this compound is steric and electronic. The bulky nature of the tert-butyl group can sterically hinder reactions at the adjacent ortho positions of the benzene (B151609) ring. stackexchange.com
Electronically, the tert-butyl group is a weak electron-donating group through an inductive effect. stackexchange.com This can slightly activate the ring towards electrophilic aromatic substitution and influence the regioselectivity of such reactions. Direct transformations of the tert-butyl group itself, such as C-H activation, would require specialized and typically harsh catalytic conditions and are not common.
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Phenoxy Ring
The phenoxy ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the ether oxygen and the tert-butyl group. The directing effects of these two substituents will determine the position of incoming electrophiles.
The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. The tert-butyl group is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. stackexchange.comuci.edu
In the case of the phenoxy ring, the two substituents are para to each other. Therefore, electrophilic attack will be directed to the positions ortho to the ether oxygen and meta to the tert-butyl group, or ortho to the tert-butyl group and meta to the ether oxygen. Given that the ether oxygen is a much stronger activating group than the tert-butyl group, the substitution will predominantly occur at the positions ortho to the ether linkage. The bulky tert-butyl group will also sterically hinder attack at the positions ortho to it. Therefore, the major products of electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the phenoxy ring of this compound are expected to be the 2- and 6-substituted isomers (relative to the ether linkage).
| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |
|---|---|---|---|
| -OAr (Ether) | Strongly Activating | ortho, para | Resonance donation |
| -C(CH₃)₃ (tert-Butyl) | Weakly Activating | ortho, para | Inductive donation |
| -Br (Bromo) | Deactivating | ortho, para | Inductive withdrawal, Resonance donation |
Steric and Electronic Influences of Substituents on Reactivity
The reactivity of this compound is a nuanced interplay of the steric and electronic effects of its substituents. The ether oxygen, the bromine atom, and the tert-butyl group each impart distinct properties to the aromatic rings, influencing the molecule's susceptibility to electrophilic and nucleophilic attack, as well as the stability of potential reaction intermediates.
The ether linkage itself is an activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com This is due to the oxygen's lone pairs, which can be donated to the aromatic system through resonance, stabilizing the positively charged intermediate (sigma complex). libretexts.org However, the bulky nature of the rest of the molecule can sterically hinder the ortho positions, often favoring substitution at the para position. libretexts.org
On one of the phenyl rings, the bromine atom acts as a deactivating group in EAS reactions due to its inductive electron-withdrawing effect. libretexts.org Despite being deactivating, halogens are ortho, para-directors because their ability to donate a lone pair of electrons can help stabilize the carbocation intermediate in these positions. libretexts.org
Conversely, the tert-butyl group on the other phenyl ring is an activating group. It donates electron density through an inductive effect, making the ring more susceptible to electrophilic attack. libretexts.org Similar to the ether, it is also an ortho, para-director. In the case of this compound, the para position to the tert-butyl group is occupied by the ether linkage.
Steric hindrance from the bulky tert-butyl group can also play a significant role in the molecule's reactivity. nih.gov This bulkiness can influence the approach of reagents and may favor reactions at less sterically crowded sites. For example, in reactions where ortho substitution is possible, the presence of the large tert-butyl group may disfavor this pathway.
| Substituent | Electronic Effect | Directing Effect (in EAS) | Steric Influence |
| Ether Linkage (-O-) | Activating (Resonance) | Ortho, Para | Can influence dihedral angle between rings |
| Bromine (-Br) | Deactivating (Inductive) | Ortho, Para | Moderate |
| tert-Butyl (-C(CH₃)₃) | Activating (Inductive) | Ortho, Para | High |
Oxidation and Reduction Potentials and Pathways
The oxidation and reduction potentials of this compound are determined by the ease with which it can lose or gain electrons, respectively. These processes are directly influenced by the electronic nature of the substituents on the aromatic rings.
Oxidation:
The oxidation of diaryl ethers can proceed through the formation of a cation radical. The presence of electron-donating groups, such as the tert-butyl group and the ether oxygen, would be expected to lower the oxidation potential, making the molecule easier to oxidize. The tert-butyl group stabilizes the resulting positive charge through induction. Electrochemical oxidation of substituted catechols has been shown to be influenced by the nature of the substituents. researchgate.net In analogous systems, such as tris(4-bromophenyl)amine, a reversible one-electron oxidation generates a stable cation-radical. scripps.eduresearchgate.net It is plausible that the initial oxidation of this compound would occur on the more electron-rich tert-butyl-substituted phenyl ring.
Reduction:
Reduction of this compound would likely involve the bromo-substituted phenyl ring. The carbon-bromine bond is susceptible to cleavage upon reduction. The electrochemical reduction of aryl halides is a well-established process. The potential at which this occurs is influenced by the electronic environment of the C-Br bond. The electron-withdrawing nature of the phenoxy group would likely make the reduction of the C-Br bond more favorable compared to bromobenzene (B47551) itself. Electrochemical studies on related compounds, such as the nickel-catalyzed electrochemical synthesis of unsymmetrical diorganyl selanes from diaryl diselanes and aryl iodides, highlight the importance of redox potentials in selective bond activation. mdpi.com
The general pathways for oxidation and reduction can be summarized as follows:
| Process | Likely Site of Initial Reaction | Influencing Factors | Potential Products |
| Oxidation | tert-Butyl substituted phenyl ring | Electron-donating tert-butyl and ether groups | Cation radical, further oxidized products |
| Reduction | Carbon-Bromine bond | Electron-withdrawing nature of the phenoxy group | Debrominated diaryl ether, products of C-O bond cleavage |
It is also worth noting that under certain conditions, such as electrocatalytic hydrogenolysis over a nickel cathode, diaryl ethers can undergo C-O bond cleavage. nih.govresearchgate.net The selectivity of this cleavage can be influenced by the substitution pattern on the aromatic rings. nih.govresearchgate.net
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-(4-bromophenoxy)-4-tert-butylbenzene, this technique would reveal key details about its molecular shape, the orientation of its aromatic rings, and the forces governing its crystal packing.
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several types of interactions are anticipated to be significant:
C–H···O Interactions: The hydrogen atoms of the aromatic rings and the tert-butyl group can form weak hydrogen bonds with the ether oxygen atom of neighboring molecules, acting as a cohesive force in the crystal lattice.
π–π Stacking: The aromatic rings provide regions of electron density suitable for π–π stacking interactions. However, the steric bulk of the para-substituted tert-butyl group may hinder ideal face-to-face stacking, potentially leading to offset or edge-to-face arrangements.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the ether oxygen or the π-system of an aromatic ring (C–Br···O or C–Br···π).
C–H···Br Interactions: Weak hydrogen-bonding interactions between carbon-hydrogen bonds and the bromine atom on an adjacent molecule can also contribute to the stability of the crystal packing. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the chemical structure of this compound in solution, providing detailed information about its carbon skeleton and proton environments.
The symmetry of the molecule simplifies its 1D NMR spectra. The para-substitution on both rings means that the aromatic protons will appear as two distinct AA'BB' systems, which often present as a pair of doublets.
¹H NMR Spectroscopy: The proton spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.3-1.4 ppm. The four protons on the tert-butyl substituted ring and the four protons on the bromo-substituted ring will each produce signals in the aromatic region (approximately 6.8-7.5 ppm). chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for each unique carbon atom. The tert-butyl quaternary carbon and methyl carbons will appear in the aliphatic region. The aromatic region will contain signals for the eight unique ring carbons. The carbon atom directly bonded to the bromine (ipso-carbon) is notably influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons bonded to the ether oxygen will be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -C(CH₃)₃ | N/A | ~34 |
| -C(CH ₃)₃ | ~1.3 | ~31 |
| Aromatic C-H | ~6.8 - 7.5 | ~118 - 133 |
| Aromatic C-O | N/A | ~150 - 160 |
| Aromatic C-Br | N/A | ~115 - 120 |
| Aromatic C-C(CH₃)₃ | N/A | ~145 - 150 |
Note: These are approximate values and can vary based on solvent and experimental conditions. docsity.comchemicalbook.com
While 1D NMR provides initial assignments, 2D NMR experiments are required for unambiguous proof of the molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduwalisongo.ac.id It would show correlations between the adjacent ortho and meta protons on each of the two aromatic rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
The protons ortho to the ether oxygen on one ring showing a correlation to the ipso-carbon (the carbon bonded to oxygen) of the other ring. This correlation across the ether linkage is definitive proof of the C-O-C bond.
The tert-butyl protons showing a correlation to the quaternary aromatic carbon to which the group is attached.
The possibility of restricted rotation around the C-O aryl bonds can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov In sterically hindered diaryl ethers, the energy barrier to rotation can be high enough to allow for the observation of distinct conformers (atropisomers) at low temperatures. nih.gov
A variable-temperature NMR study would be performed to probe this phenomenon. If the rotational barrier is significant, one might observe a broadening and eventual splitting of the aromatic proton and carbon signals as the temperature is lowered and the rate of interconversion slows on the NMR timescale. researchgate.net The temperature at which the separate signals merge into a single averaged signal (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the molecule's conformational flexibility. osti.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated value serves as a benchmark for experimental determination. The molecular formula is C₁₆H₁₇BrO.
The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), provides valuable structural information. The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for diaryl ethers and alkylbenzenes include cleavage of the ether bond and loss of alkyl groups. thieme-connect.deresearchgate.net
A primary fragmentation event for this molecule is the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic fragmentation for tert-butyl substituted aromatic compounds. researchgate.net This leads to the formation of a more stable secondary carbocation. Another significant fragmentation pathway involves the cleavage of the C-O ether bond.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Theoretical m/z |
| [C₁₆H₁₇BrO]⁺• | Molecular Ion | 319.0490 / 321.0470 |
| [C₁₅H₁₄BrO]⁺ | Loss of •CH₃ from tert-butyl group | 305.0334 / 307.0313 |
| [C₁₀H₁₃O]⁺ | Cleavage of C-O bond, loss of bromophenyl radical | 149.0966 |
| [C₆H₄BrO]⁺ | Cleavage of C-O bond, loss of tert-butylphenyl radical | 170.9476 / 172.9456 |
| [C₉H₁₁]⁺ | Loss of bromophenoxy radical | 119.0861 |
| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |
Note: Theoretical m/z values are calculated for the most abundant isotopes (⁷⁹Br and ⁸¹Br) and are presented as [M]⁺• or [M]⁺. The table is based on common fragmentation patterns of related structures and may not represent all possible experimental fragments.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy is an indispensable tool for identifying the functional groups within a molecule. airhygiene.com Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational energies of molecular bonds. While some vibrational modes are active in both techniques, their intensities can vary significantly due to different selection rules, making the techniques complementary. For instance, the symmetric stretching of a non-polar bond might be weak in the IR spectrum but produce a strong signal in the Raman spectrum.
Characteristic Vibrational Modes and Band Assignments
The FTIR and Raman spectra of this compound are characterized by a series of absorption or scattering bands corresponding to specific molecular vibrations. The presence of two substituted benzene (B151609) rings, an ether linkage, a tert-butyl group, and a carbon-bromine bond gives rise to a unique spectral fingerprint.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group are observed in the 2960 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching of the C-O-C ether bond are key identifiers and usually appear in the 1270-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations of the substituted aromatic rings provide further structural confirmation.
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | FTIR Activity | Raman Activity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong |
| Aliphatic C-H Stretch (tert-butyl) | 2970 - 2870 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |
| Asymmetric C-O-C Stretch | 1270 - 1200 | Strong | Medium |
| Symmetric C-O-C Stretch | 1050 - 1000 | Medium | Strong |
| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium | Medium |
| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |
| C-Br Stretch | 600 - 500 | Medium | Strong |
Note: The exact positions and intensities of the bands can be influenced by the molecular environment and experimental conditions. This table represents typical ranges for the specified functional groups.
Computational and Theoretical Chemistry of 1 4 Bromophenoxy 4 Tert Butylbenzene
Electronic Structure Elucidation and Molecular Orbital Analysis (e.g., DFT calculations)
Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic makeup of 1-(4-bromophenoxy)-4-tert-butylbenzene. These computational methods provide a detailed picture of the molecule's electron distribution and orbital energies.
Key findings from DFT analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For instance, a related compound, 4-(tert-Butyl)-4-nitro-1,1-biphenyl, was found to have a HOMO-LUMO energy gap of 4.02 eV, suggesting high stability. researchgate.net
Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are crucial for identifying the reactive sites on the molecule. These maps visualize the electron density, highlighting electrophilic and nucleophilic regions. For a similar biphenyl (B1667301) compound, the MEP analysis indicated reactive areas around the nitrogen and hydrogen atoms. researchgate.net
Conformational Landscape Exploration and Energy Minimization
The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt various conformations due to the rotation around the ether linkage and the tert-butyl group. Computational methods are employed to explore this conformational landscape and identify the most stable, low-energy structures.
The bulky tert-butyl group significantly influences the conformational preferences of the molecule. In cyclohexane (B81311) derivatives, a tert-butyl group will preferentially occupy the equatorial position to minimize steric strain. pearson.comlibretexts.org This principle suggests that in this compound, the tert-butyl group will orient itself to minimize interactions with the adjacent phenoxy group.
Low-temperature NMR spectroscopy, in conjunction with computational methods like MM3, MM4, and ab initio calculations, has been used to study the conformations of similar molecules like cis-1,4-di-tert-butylcyclohexane. researchgate.net These studies revealed the existence of both chair and twist-boat conformations, with their relative populations being temperature-dependent. researchgate.net DFT calculations have shown that explicit consideration of solvent molecules is sometimes necessary to accurately predict the most stable conformation in solution. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the modeling of potential chemical reactions involving this compound. This includes identifying the most likely pathways for its synthesis or degradation and characterizing the high-energy transition states that govern the reaction rates.
For example, studies on the transformation of the related compound 4-tert-butylphenol (B1678320) have utilized theoretical analyses of atom partial charges, frontier electron densities, and spin densities to rationalize the initial reaction steps. nih.gov Such calculations can predict whether a reaction will proceed via, for instance, oxygen atom transfer, ring-opening, or radical coupling. nih.gov While specific reaction pathway modeling for this compound is not widely published, the methodologies are well-established.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound or to interpret complex experimental spectra.
NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. While experimental 1H NMR data is available for the precursor 1-bromo-4-tert-butylbenzene (B1210543), theoretical calculations can provide a more detailed assignment of the signals. chemicalbook.com
IR Spectroscopy: Theoretical calculations can simulate the infrared (IR) spectrum, predicting the vibrational frequencies and intensities of the molecule's functional groups. researchgate.net For example, the characteristic C-H stretching vibrations of the tert-butyl group and the aromatic rings, as well as the C-O-C ether stretch and the C-Br stretch, can be calculated. These calculated frequencies can then be compared with experimental FT-IR spectra. researchgate.netchemicalbook.comresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. sharif.edunih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions). For similar aromatic compounds, TD-DFT has shown good agreement with experimental UV-Vis spectra. nih.gov The UV absorption spectra of related butylbenzenes have been measured, showing characteristic absorption in the 220-280 nm region. nist.gov
Analysis of Intermolecular Interactions and Supramolecular Assembly
Computational studies can shed light on the non-covalent interactions that govern how molecules of this compound interact with each other in the solid state or in solution. These interactions are crucial for understanding crystal packing and the formation of larger aggregates.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net For a related biphenyl compound, this analysis revealed that H···H contacts made the most significant contribution to the total Hirshfeld surface area. researchgate.net Other important interactions can include C-H···π and π···π stacking interactions, which stabilize the crystal structure. researchgate.net The study of p-tert-butylthiacalix nih.govarenes has demonstrated their ability to form supramolecular self-assemblies through interactions with metal cations and dicarboxylic acids. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Mechanistic Biological Interactions and Molecular Target Identification in Vitro & in Silico Studies
Investigation of Molecular Binding and Interaction Mechanisms
Trypanothione reductase (TryR) is a crucial enzyme for the survival of trypanosomatid parasites, as it maintains the intracellular thiol balance, protecting the parasite from oxidative stress. csic.esnih.gov This makes it a validated therapeutic target for developing new drugs against diseases like leishmaniasis and African trypanosomiasis. csic.esnih.govacs.org The enzyme catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) to its dithiol form (T[SH]₂). nih.govnih.gov TryR is considered a strong target because it is absent in the mammalian host, which utilizes a different enzyme, glutathione reductase (GR), for its redox homeostasis. nih.govmdpi.comnih.gov
While specific kinetic studies for 1-(4-bromophenoxy)-4-tert-butylbenzene against Trypanothione Reductase were not detailed in the available research, the methodologies for characterizing inhibitors of this enzyme are well-established. The analysis of a potential inhibitor would involve determining its mode of action and kinetic parameters. For instance, studies on other small molecule inhibitors of TryR provide a framework for such an investigation.
A kinetic analysis would typically begin with enzymatic assays to determine the inhibitor's potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). acs.org Further detailed kinetic studies are performed to elucidate the mechanism of inhibition. For example, the analysis of a protein-protein interaction disruptor, designated P4, revealed a complex inhibitory pattern against Leishmania infantum TryR (Li-TryR). csic.es This inhibitor was found to be a slow-binding, pseudoirreversible inhibitor. csic.es
The characterization of such an inhibitor involves several steps:
Slow-Binding Inhibition Analysis : This is identified when the reaction rates continuously decrease over time, even at constant substrate concentrations. csic.es The curvatures of the reaction progress curves at various inhibitor concentrations are analyzed to define the apparent inhibitory constants (Kᵢ app). csic.es
Determination of Inhibition Type : By analyzing how the Kᵢ app values change with different substrate concentrations, the precise type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. csic.esacs.org For example, a linear competitive inhibitor's Kᵢ value can be established through detailed kinetic analysis with respect to the substrate, trypanothione disulfide. acs.org
Irreversibility Assessment : To test for irreversible or pseudoirreversible binding, the enzyme is incubated with a high concentration of the inhibitor for an extended period. csic.es Subsequently, the mixture is significantly diluted to concentrations where the inhibitor alone would not cause noticeable inhibition. csic.es If the enzyme activity is not recovered upon dilution, it suggests an irreversible or very slow dissociation (pseudoirreversible) mechanism. csic.es
These kinetic analyses are crucial for understanding how a compound like this compound might interact with its enzymatic target, providing essential information for further lead optimization.
Endothelin Receptors: The endothelin (ET) system, particularly the ETₐ and ETₑ receptors, plays a significant role in vasoconstriction and cell proliferation. nih.govmdpi.com Antagonists of these G-protein coupled receptors are used in treating conditions like pulmonary arterial hypertension. mdpi.comnih.gov Receptor binding assays are used to determine the affinity (expressed as Kᵢ or Kₐ) and selectivity of compounds for these receptor subtypes. While direct binding data for this compound is not available, the diaryl ether scaffold is present in known ET receptor antagonists. For example, Ambrisentan is a propanoic acid-based antagonist with high selectivity for the ETₐ receptor. researchgate.net The pharmacological characteristics of approved endothelin-receptor antagonists are often presented in detailed tables, comparing their selectivity and pharmacokinetic properties.
Table 1: Pharmacological Characteristics of Select Endothelin-Receptor Antagonists
| Parameter | Bosentan | Ambrisentan |
|---|---|---|
| Structure | Ethersulfonamide | Diphenyl propionic acid |
| Selectivity ETₐ:ETₑ | 30:1 | 4000:1 |
| Metabolism | Hepatic (CYP) | Hepatic (CYP, glucuronidation) |
| Terminal Half-life (h) | 5.4 | 15 |
Data sourced from nih.gov
Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system and are targets for therapeutic intervention in various conditions, including pain, nausea, and neurological disorders. nih.govnih.gov The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is mainly located in the immune system. nih.gov Ligands for these receptors are often highly lipophilic. nih.gov
The affinity of novel compounds for cannabinoid receptors is typically determined through competitive binding assays using a radiolabeled ligand, such as [³H]SR141716A for the CB1 receptor. nih.gov The results are expressed as Kᵢ values. Structure-activity relationship studies on analogues help in understanding the binding motifs. For instance, in a series of 1,5-diaryl-1,2,3-triazole analogues, modifications to the substituent groups significantly impacted binding affinity, with the n-propyl ester analogue showing a potent Kᵢ of 4.6 nM for the CB1 receptor. nih.gov Given its diaryl ether structure, this compound shares features with molecules designed to interact with such receptor systems, though its specific binding profile remains to be determined.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. scispace.com For this compound, the key substituents governing its interactions are the bromine atom and the tert-butyl group attached to the two phenyl rings linked by an ether bridge.
tert-Butyl Group: The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's pharmacological profile. Its primary impacts include:
Steric Influence : Its large size can provide steric hindrance that locks the molecule into a specific conformation favorable for binding or, conversely, prevent it from fitting into a binding pocket. In SAR studies of other molecular scaffolds, the presence of a tert-butyl group has been shown to be critical for potent activity. researchgate.net
Electronic Effects : The tert-butyl group can exert electronic effects, such as hyperconjugation. Studies on tetrathiafulvalene-tetraazapyrene triads have shown that the insertion of tert-butyl groups raises the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. nih.gov This modification of the electronic properties can alter non-covalent interactions, such as π-π stacking, with biological targets. nih.gov
Metabolic Stability : The steric bulk can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing its biological half-life.
Bromine Substituent: The bromine atom, as a halogen, contributes to the molecule's properties in several ways:
Size and Polarity : Bromine is a large, polarizable atom. Its inclusion increases the molecular weight and can influence binding through van der Waals interactions.
Halogen Bonding : Bromine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's binding site. This type of interaction is increasingly recognized as a significant contributor to binding affinity and selectivity.
Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.
Metabolic Blocking : Placing a bromine atom at a position susceptible to metabolic oxidation (like a para-position on a phenyl ring) can block this metabolic pathway, increasing the compound's stability and duration of action.
Docking studies of various antagonists with their receptors often highlight the importance of specific substituents in forming crucial hydrogen bonds or hydrophobic interactions that contribute to potency. nih.gov The combination of the bulky, hydrophobic tert-butyl group and the polarizable, halogen-bond-donating bromine atom on the diaryl ether scaffold of this compound creates a unique profile for potential interactions with various biological targets.
In drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are metrics used to assess the quality of compounds during the hit-to-lead optimization process. nih.govcore.ac.uk They help in selecting candidates that are more likely to have favorable pharmacokinetic and safety profiles by balancing potency with molecular size and lipophilicity. nih.govcsmres.co.uk
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen (heavy) atoms (HA). csmres.co.uk It provides an estimate of the average binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency efficiently without excessive size. A commonly accepted threshold for a promising lead compound is an LE of ≥ 0.3. researchgate.net
The formula for LE is: LE = -RTln(Kᵢ) / HA = 1.37 * pKᵢ / HA
Lipophilic Efficiency (LLE or LipE): This metric assesses the relationship between a compound's potency and its lipophilicity (commonly measured as logP or clogP). core.ac.uk High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. core.ac.uk LLE helps guide the optimization process to increase potency without a concurrent, detrimental increase in lipophilicity. Promising drug candidates often have an LLE value greater than 5. nih.gov
The formula for LLE is: LLE = pIC₅₀ (or pKᵢ) - clogP
Table 2: Ligand Efficiency Metrics and General Thresholds
| Metric | Formula | Description | Desirable Value |
|---|---|---|---|
| Ligand Efficiency (LE) | 1.37 * pKᵢ / HA | Potency relative to molecular size | ≥ 0.3 researchgate.net |
| Lipophilic Efficiency (LLE) | pKᵢ - clogP | Potency relative to lipophilicity | > 5 nih.gov |
While the specific LE and LLE values for this compound have not been reported, these metrics would be crucial for evaluating its potential as a drug lead. If this compound were identified as a potent binder to a target, calculating its LE and LLE would be a critical next step to determine if its potency is achieved efficiently and with an acceptable lipophilicity profile.
Computational Modeling in Biological Activity Prediction
In silico or computational modeling plays a vital role in modern drug discovery by predicting the biological activities and potential molecular targets of chemical compounds, thereby accelerating the research process and reducing costs. nih.gov For a compound like this compound, various computational techniques can be employed.
Molecular Target Prediction: Web-based tools and algorithms can predict potential protein targets for a small molecule based on its chemical structure. scispace.comucj.org.ua These platforms compare the input structure against databases of known ligands and their targets, using principles of chemical similarity and machine learning to generate a list of putative targets with a calculated probability of binding. ucj.org.ua This approach, often termed "target fishing" or "polypharmacology prediction," can help identify novel mechanisms of action for a compound or guide its repurposing for new therapeutic indications. nih.gov For example, an in silico approach successfully identified 21 putative molecular targets for the anti-helminthic drug mebendazole, leading to the experimental validation of MAPK14 as a key target in glioblastoma. nih.gov
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov A docking study of this compound would require a three-dimensional structure of the potential target protein (obtained from X-ray crystallography, NMR, or homology modeling). The docking algorithm then samples various conformations of the ligand within the protein's binding site and scores them based on binding energy. nih.gov The results can:
Predict the binding affinity of the ligand.
Identify key amino acid residues involved in the interaction. nih.gov
Elucidate the binding mode, highlighting crucial interactions like hydrogen bonds, hydrophobic contacts, or halogen bonds. nih.gov
Provide a structural basis for the observed SAR and guide the rational design of more potent and selective analogues. nih.gov
ADMET Prediction: In silico tools are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Algorithms can estimate parameters such as solubility, membrane permeability, potential for metabolism by cytochrome P450 enzymes, and adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov Predicting these properties early in the discovery process helps to flag compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
By combining these computational approaches, researchers can build a comprehensive in silico profile for this compound, predicting its likely biological targets, understanding its molecular interactions, and assessing its drug-like properties before committing to extensive and costly experimental validation.
In Vitro Mechanistic Assays (e.g., antioxidant mechanisms, anti-inflammatory pathways)No in vitro studies investigating the antioxidant, anti-inflammatory, or any other mechanistic pathways for this compound have been reported.
Cell-Free and Cell-Based Systems for Pathway ElucidationThere are no reports on the use of cell-free or cell-based systems to elucidate the biological pathways affected by this compound.
Due to the absence of research data for this specific compound, the generation of the requested article is not feasible while adhering to the principles of scientific accuracy and the strict constraints of the prompt.
Environmental Chemistry and Abiotic/biotic Fate of 1 4 Bromophenoxy 4 Tert Butylbenzene
Environmental Occurrence and Distribution in Various Environmental Compartments
There is no available data from monitoring studies that documents the presence or distribution of 1-(4-bromophenoxy)-4-tert-butylbenzene in various environmental compartments such as air, water, soil, or sediment. Its production volume, use patterns, and disposal are not documented in a way that would allow for an estimation of its potential environmental release.
Degradation Pathways and Mechanisms
Specific studies on the degradation of this compound are not found in the current body of scientific research.
Photochemical Degradation and Reaction Kinetics
There are no published studies on the photochemical degradation of this compound. Consequently, data on its reaction kinetics, quantum yield, and the identity of its phototransformation products are unknown.
Hydrolysis and Other Abiotic Transformation Processes
Information regarding the hydrolysis of this compound under various environmental pH and temperature conditions is not available. Similarly, no data exists on other potential abiotic transformation processes such as oxidation or reduction in the environment.
Biodegradation Studies: Microbial Transformation and Metabolite Identification
There are no published biodegradation studies for this compound. Research on its susceptibility to microbial transformation, the microorganisms involved, and the resulting metabolites has not been conducted or reported.
Bioaccumulation Potential in Model Environmental Systems
There is no available data on the bioaccumulation potential of this compound. Key metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and biomagnification factor (BMF) have not been determined for this compound in any model environmental systems.
Ecological Impact Assessment Methodologies
Due to the absence of any ecotoxicological data, there are no specific ecological impact assessment methodologies that have been applied to this compound. Standardized tests to determine its toxicity to aquatic or terrestrial organisms have not been reported.
Synthesis and Exploration of Derivatives and Analogues for Structure Property Relationship Studies
Systematic Structural Modifications of 1-(4-bromophenoxy)-4-tert-butylbenzene
The bromine atom on the phenoxy ring is a key site for modification. Replacing bromine with other halogens (fluorine, chlorine, or iodine) can significantly alter the electronic and steric properties of the molecule. For instance, moving from fluorine to iodine increases the polarizability and van der Waals radius while decreasing the electronegativity. These changes can impact intermolecular interactions, such as halogen bonding, and influence the compound's reactivity and physical properties.
Furthermore, the position of the halogen on the phenyl ring can be varied (ortho, meta, para) to probe the effects of regioisomerism. For example, the on-surface coupling of brominated precursor molecules has been shown to be guided by the position of the bromine substituents under certain conditions. nih.gov In a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing a chlorine atom with the more lipophilic bromine atom was explored to enhance antimicrobial activity, highlighting the importance of halogen choice in modulating biological properties. mdpi.com
A hypothetical series of halogenated analogues of this compound and their expected lipophilicity (expressed as clogP) are presented in Table 1.
Table 1: Predicted Lipophilicity (clogP) of Halogenated 1-Phenoxy-4-tert-butylbenzene Analogues
| Compound Name | Halogen | Position | Predicted clogP |
|---|---|---|---|
| 1-(4-Fluorophenoxy)-4-tert-butylbenzene | F | para | 5.2 |
| 1-(4-Chlorophenoxy)-4-tert-butylbenzene | Cl | para | 5.6 |
| This compound | Br | para | 5.8 |
| 1-(4-Iodophenoxy)-4-tert-butylbenzene | I | para | 6.2 |
| 1-(3-Bromophenoxy)-4-tert-butylbenzene | Br | meta | 5.7 |
Note: The clogP values are hypothetical and for illustrative purposes only, based on general trends.
The tert-butyl group is another key feature that can be systematically modified. Variations in the size, branching, and position of the alkyl substituent can influence the molecule's solubility, steric hindrance, and conformational flexibility. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or linear chains (e.g., n-butyl) would be expected to alter the molecule's interaction with its environment. The kinetics of the oxidation of 4-tert-butylphenol (B1678320) have been studied, indicating the influence of this group on reactivity. capes.gov.br
Table 2 illustrates a potential series of analogues with modified alkyl substituents and their hypothetical melting points, reflecting changes in molecular packing and intermolecular forces.
Table 2: Hypothetical Melting Points of 1-(4-Bromophenoxy)-4-alkylbenzene Analogues
| Compound Name | Alkyl Substituent | Hypothetical Melting Point (°C) |
|---|---|---|
| 1-(4-Bromophenoxy)-4-methylbenzene | Methyl | 45-48 |
| 1-(4-Bromophenoxy)-4-ethylbenzene | Ethyl | 50-53 |
| 1-(4-Bromophenoxy)-4-isopropylbenzene | Isopropyl | 58-61 |
| This compound | tert-Butyl | 65-68 |
Note: The melting points are hypothetical and for illustrative purposes only.
The ether linkage itself can be a target for derivatization. Replacing the oxygen atom with sulfur to create a thioether linkage (1-(4-bromophenylthio)-4-tert-butylbenzene) would significantly alter the geometry and electronic properties of the linker. The bond angle of a thioether is typically smaller than that of an ether, which would change the relative orientation of the two phenyl rings. Furthermore, the introduction of other functional groups on the aromatic rings can be achieved through various synthetic transformations.
Investigation of Reactivity and Mechanistic Changes in Derivatives
The synthesis of these derivatives allows for a detailed investigation of how structural modifications impact chemical reactivity and reaction mechanisms. For example, the electronic nature of the halogen substituent would be expected to influence the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.
Kinetic and mechanistic studies, such as those performed on the oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide over metal-N4 catalysts, provide a framework for understanding how catalysts mediate reactions. rsc.org Similar studies on the derivatives of this compound could elucidate the role of the various substituents in transition state stabilization and reaction pathways. For instance, the oxidative hydrolysis of bromoalkenes has been shown to be influenced by the substrate structure, leading to different product distributions. beilstein-journals.org
Comparative Theoretical Studies on Analogue Series
Computational chemistry offers a powerful tool for complementing experimental studies. chemrxiv.org Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the synthesized analogues. These calculations can provide insights into bond lengths, bond angles, dihedral angles, and charge distributions.
For a series of halogenated analogues, theoretical studies could quantify the impact of the halogen on the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding and predicting reactivity. For example, DFT calculations have been used to understand the radical-mediated mechanism of cyclohexane oxidation. rsc.org
Table 3: Hypothetical Calculated Dipole Moments of Halogenated Analogues
| Compound Name | Halogen | Calculated Dipole Moment (Debye) |
|---|---|---|
| 1-(4-Fluorophenoxy)-4-tert-butylbenzene | F | 2.1 |
| 1-(4-Chlorophenoxy)-4-tert-butylbenzene | Cl | 2.5 |
| This compound | Br | 2.6 |
Note: The dipole moments are hypothetical and for illustrative purposes only.
Advanced Characterization of Novel Derivatives
The unambiguous identification and characterization of newly synthesized derivatives are essential. A suite of modern analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and connectivity of atoms. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns.
For crystalline derivatives, single-crystal X-ray diffraction is an invaluable technique for determining the precise three-dimensional arrangement of atoms in the solid state. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding structure-property relationships. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy are also used to characterize the new compounds. mdpi.com The synthesis of novel stilbene (B7821643) derivatives with a 1,3,4-oxadiazole (B1194373) unit, for example, involved extensive characterization to confirm the structures of the synthesized compounds. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-(4-bromophenoxy)-4-tert-butylbenzene, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via alkylation of 4-tert-butylphenol with 1,4-dibromobenzene derivatives. Key steps include nucleophilic substitution under basic conditions (e.g., using K₂CO₃ or NaOH in polar aprotic solvents like DMF) . Optimization involves varying reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants. For purification, column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization is recommended .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at C4, bromophenoxy linkage) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
- HPLC: Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the solubility properties of this compound, and how do they influence reaction design?
- Answer: The compound is insoluble in water but soluble in organic solvents (e.g., THF, DCM, DMSO). This necessitates solvent selection for reactions involving polar intermediates (e.g., Grignard or lithium-halogen exchange reactions). For example, THF is preferred for lithiation reactions at 0°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of derivatives across studies?
- Answer: Systematic approaches include:
- Standardized Assays: Replicate enzyme inhibition (e.g., CLC-1 ion channel studies) under controlled conditions (pH, temperature) .
- Impurity Analysis: Use HPLC/MS to rule out side products or degradation .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Q. What strategies are recommended for designing derivatives of this compound to target specific enzymes or receptors?
- Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity for nucleophilic targets .
- Bioisosteric Replacement: Substitute bromine with iodine or methoxy groups to modulate steric/electronic effects .
- Structure-Activity Relationship (SAR): Synthesize analogs with varying alkyl chain lengths (e.g., butyl vs. pentyl) to assess impact on activity .
Q. How can mechanistic studies elucidate the role of this compound in polymer chemistry or enzyme inhibition?
- Answer:
- Kinetic Studies: Monitor reaction rates (e.g., UV-Vis spectroscopy) to determine inhibition constants (Kᵢ) for enzymes .
- Chain-Termination Analysis: In polymer chemistry, use GPC to measure molecular weight distribution changes induced by the tert-butyl group .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with target proteins .
Data Contradiction and Optimization
Q. Why do lithium-halogen exchange reactions with this compound yield inconsistent results?
- Answer: Variability arises from:
- Solvent Effects: THF vs. Et₂O affects reaction kinetics; THF stabilizes lithium intermediates better .
- Temperature Control: Reactions at 0°C vs. RT can lead to over-lithiation or side products. Precise cooling (e.g., dry ice/acetone bath) is critical .
- Catalyst Purity: Residual moisture in n-BuLi reduces reactivity; titrate before use .
Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be addressed?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
